(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone
Description
Properties
IUPAC Name |
[1-(2-fluorobenzoyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-15-8-2-1-7-14(15)17(22)20-11-5-6-13(12-20)16(21)19-9-3-4-10-19/h1-2,7-8,13H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZKOYULNHEQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-(pyrrolidin-1-ylcarbonyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinylcarbonyl and piperidinyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features :
- 2-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Piperidine ring : Provides conformational rigidity and serves as a scaffold for additional functionalization.
Comparison with Similar Compounds
Structural Differences and Functional Group Variations
The table below compares the target compound with structurally analogous molecules from the evidence:
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone | 2-Fluorophenyl, piperidine, pyrrolidinyl carbonyl | Reference compound | Hypothesized enzyme inhibition (based on analogs) |
| (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone | Piperidine, 3,3-difluoropyrrolidine | Fluorine at pyrrolidine 3-position (vs. fluorophenyl) | Enhanced metabolic stability; enzyme inhibitor candidate |
| (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone | 2-Fluorophenyl, thiadiazole-substituted piperidine | Thiadiazole replaces pyrrolidinyl carbonyl | Antimicrobial activity (observed in thiadiazole analogs) |
| 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone | 3-Fluorophenyl, methylpiperidine | Methyl substituent on piperidine (vs. pyrrolidinyl carbonyl) | Improved CNS penetration (inferred from methylpiperidine analogs) |
| (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone | Hydroxyquinoline, piperazine | Aromatic quinoline core (vs. fluorophenyl) | 5-HT3 receptor antagonism |
Key Observations :
- Fluorine Positioning : Fluorine at the phenyl 2-position (target compound) vs. pyrrolidine 3-position () alters electronic distribution and target selectivity .
- Heterocyclic Moieties : Replacement of pyrrolidinyl carbonyl with thiadiazole () shifts activity toward antimicrobial applications .
- Substituent Effects : Methyl groups on piperidine () enhance blood-brain barrier permeability compared to bulkier substituents .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone | 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone |
|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 214.25 g/mol | 235.29 g/mol |
| LogP | ~2.8 (predicted) | 1.5 | 2.1 |
| Hydrogen Bond Acceptors | 4 | 3 | 2 |
| Metabolic Stability | High (fluorine reduces oxidation) | Very High (dual fluorine) | Moderate (methylpiperidine) |
Fluorine Impact: The 2-fluorophenyl group in the target compound increases lipophilicity (LogP ~2.8) compared to non-fluorinated analogs, enhancing membrane permeability .
Biological Activity
(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorophenyl group and a piperidinyl structure, which contribute to its unique pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions, often starting with 2-fluorobenzoyl chloride reacting with 3-(pyrrolidin-1-ylcarbonyl)piperidine in the presence of a base like triethylamine, using dichloromethane as a solvent under controlled temperatures to optimize yield and purity.
The biological activity of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the other functional groups can form hydrogen bonds and electrostatic interactions. These interactions may modulate the activity of various enzymes or receptors, leading to diverse biological effects.
Inhibitory Activities
Research has indicated that compounds related to (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone exhibit significant inhibitory activities against enzymes such as monoamine oxidase (MAO). For example, derivatives containing similar structural motifs have been shown to selectively inhibit MAO-B with IC50 values as low as 0.013 µM, suggesting that modifications in the structure can enhance potency .
Study on MAO Inhibition
In a study focusing on pyridazinones related to this compound, several derivatives were synthesized and evaluated for their MAO inhibitory activities. Notably, compounds with ortho-substituted groups demonstrated enhanced selectivity and potency against MAO-B compared to para-substituted analogs. The most potent inhibitors were found to have IC50 values significantly lower than established reference compounds, indicating strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Cytotoxicity Assessment
Further investigations into the cytotoxic effects of these derivatives revealed that certain compounds exhibited low toxicity towards healthy fibroblast cells (L929). For instance, one derivative showed no significant cytotoxicity at concentrations up to 100 µM, highlighting its potential as a safer therapeutic candidate .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (MAO-B) | Selectivity Index |
|---|---|---|---|
| (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone | Structure | TBD | TBD |
| (2-Fluorophenyl)[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone | TBD | TBD | TBD |
| (2-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone | TBD | TBD | TBD |
Note: The specific IC50 values for (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone require further empirical study.
Q & A
Q. What are the optimal synthetic routes for (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
Core scaffold assembly : React 2-fluorobenzoic acid with piperidine derivatives to form the methanone backbone via Friedel-Crafts acylation or coupling reactions.
Pyrrolidine carboxamide introduction : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyrrolidin-1-ylcarbonyl group to the piperidine ring at position 3.
Key intermediates include 3-aminopiperidine and 2-fluorobenzoyl chloride . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Characterization (NMR, MS) |
|---|---|---|---|
| 1 | DCM, 0°C, 2h | 65 | H NMR (δ 7.4–7.6 ppm, aromatic H) |
| 2 | EDC, HOBt, DMF, RT | 78 | HRMS: [M+H]+ calc. 385.18 |
Q. How can spectroscopic methods (NMR, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- H/C NMR : Identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl), piperidine/pyrrolidine ring protons (δ 1.5–3.5 ppm), and carbonyl carbons (δ 165–175 ppm).
- HRMS : Confirm molecular weight (calc. 384.17 g/mol) and fragmentation patterns.
- 19F NMR : Detect fluorine environment (δ -110 to -120 ppm for 2-fluorophenyl) .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (e.g., ADP-Glo™).
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D2, serotonin 5-HT2A).
- Cytotoxicity : MTT assay in cancer cell lines (IC50 determination).
- ADME profiling : Microsomal stability (CYP450 isoforms), Caco-2 permeability .
Advanced Research Questions
Q. How does the fluorophenyl group influence pharmacokinetic properties such as metabolic stability and bioavailability?
- Methodological Answer :
- Metabolic stability : Compare half-life () in liver microsomes (human/rat) with non-fluorinated analogs. Fluorine reduces oxidative metabolism by CYP3A4/2D6 due to electron-withdrawing effects.
- Bioavailability : Use parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion. Fluorine enhances lipophilicity (logP ~2.8), improving membrane permeability but may reduce solubility.
- Data Analysis Example :
| Compound | (min) | logP | Caco-2 Papp (×10 cm/s) |
|---|---|---|---|
| Fluorinated | 45 | 2.8 | 28 |
| Non-fluorinated | 22 | 1.9 | 15 |
Q. What computational strategies predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., mGlu5 receptor). Focus on hydrogen bonding with pyrrolidine carbonyl and hydrophobic interactions with fluorophenyl.
- QSAR modeling : Train models with descriptors like molar refractivity, topological polar surface area (TPSA), and Hammett constants. Validate with experimental IC50 data.
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and ligand-protein interaction fingerprints .
Q. How can contradictions in biological data (e.g., varying IC50 across studies) be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Orthogonal validation : Confirm activity using SPR (binding kinetics) and CRISPR-mediated target knockout.
- Example : Discrepancies in IC50 for PI3K inhibition may arise from:
- ATP concentration : High ATP (1 mM) reduces apparent potency.
- Cell type : Differential expression of efflux transporters (e.g., P-gp) affects intracellular concentration.
- Resolution : Standardize assays (e.g., 10 µM ATP) and use isogenic cell lines .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
